molecular formula C6H12ClNO B14016823 Rel-(1R,5S,6s)-6-methoxy-3-azabicyclo[3.1.0]hexane hydrochloride

Rel-(1R,5S,6s)-6-methoxy-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B14016823
M. Wt: 149.62 g/mol
InChI Key: BHTNMZMOBHNZMQ-FTEHNKOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(1R,5S,6s)-6-methoxy-3-azabicyclo[3.1.0]hexane hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a methoxy group and a nitrogen atom within a bicyclic hexane ring, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,5S,6s)-6-methoxy-3-azabicyclo[3.1.0]hexane hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methoxy-substituted cyclohexane derivatives and nitrogen-containing reagents.

    Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a series of chemical transformations to form the bicyclic structure. This step often requires specific catalysts and reaction conditions to ensure high yield and purity.

    Purification: After the cyclization reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,5S,6s)-6-methoxy-3-azabicyclo[3.1.0]hexane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

Rel-(1R,5S,6s)-6-methoxy-3-azabicyclo[3.1.0]hexane hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: Researchers use the compound to investigate its interactions with biological macromolecules and its effects on cellular processes.

    Industrial Applications: The compound’s chemical properties are explored for potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-(1R,5S,6s)-6-methoxy-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of its targets. This interaction can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

Rel-(1R,5S,6s)-6-methoxy-3-azabicyclo[3.1.0]hexane hydrochloride can be compared with other bicyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its methoxy group, which imparts distinct chemical properties and potential biological activities compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

(1R,5S)-6-methoxy-3-azabicyclo[3.1.0]hexane;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c1-8-6-4-2-7-3-5(4)6;/h4-7H,2-3H2,1H3;1H/t4-,5+,6?;

InChI Key

BHTNMZMOBHNZMQ-FTEHNKOGSA-N

Isomeric SMILES

COC1[C@H]2[C@@H]1CNC2.Cl

Canonical SMILES

COC1C2C1CNC2.Cl

Origin of Product

United States

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